molecular formula C14H17N3OS B5642235 5-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-1,3,4-oxadiazol-2-amine

5-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-1,3,4-oxadiazol-2-amine

Cat. No. B5642235
M. Wt: 275.37 g/mol
InChI Key: IHJYVYZRSWGRPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazol derivatives, such as "5-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-1,3,4-oxadiazol-2-amine," involves several key steps including the formation of oxadiazole rings. Research on similar compounds, such as the continuous synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid, highlights the importance of selecting appropriate reactants and conditions to ensure high yield and safety, addressing challenges like explosive risks and low total yield in conventional synthesis methods (艳梅 董, 2023).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including our compound of interest, often features complex interactions such as hydrogen bonding and π-interactions, which can significantly influence their properties and reactivity. For example, the crystal structure analysis of a similar compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, demonstrates the presence of wave-like two-dimensional molecular layers formed through N-H···N hydrogen bonds and strong π-interactions (Ying-Jie Zhu et al., 2021).

Chemical Reactions and Properties

Oxadiazole derivatives engage in various chemical reactions, contributing to their versatile chemical properties. The synthesis of thiazoles from 1,3,4-oxadiazoles, for instance, involves treating oxadiazoles with 3-chloropentane-2,4-dione, showcasing the reactivity of oxadiazole rings and their potential for chemical transformations (Nico Paepke et al., 2009).

Physical Properties Analysis

The physical properties of "5-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-1,3,4-oxadiazol-2-amine" would be influenced by its molecular structure, including factors like crystallography and intermolecular forces. Similar compounds demonstrate specific crystalline structures and densities, which can be indicative of their stability and behavior in different conditions (Ying-Jie Zhu et al., 2021).

properties

IUPAC Name

5-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-2-4-12-11(3-1)10(8-19-12)7-15-14-17-16-13(18-14)9-5-6-9/h8-9H,1-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJYVYZRSWGRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)CNC3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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